Product packaging for 2-Ethoxy-5-isopropylbenzoic acid(Cat. No.:CAS No. 773873-61-3)

2-Ethoxy-5-isopropylbenzoic acid

Cat. No.: B12091867
CAS No.: 773873-61-3
M. Wt: 208.25 g/mol
InChI Key: PEPZKJNLBDZDSF-UHFFFAOYSA-N
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Description

Friedel-Crafts Acylation followed by Oxidation: The ring could be acylated using an acetyl chloride and a Lewis acid catalyst. The resulting ketone can then be oxidized to a carboxylic acid.

Grignard Reaction: Halogenation of the ring followed by the formation of a Grignard reagent (e.g., with magnesium) and subsequent reaction with carbon dioxide (CO₂) would yield the carboxylate, which upon acidic workup gives the carboxylic acid.

A patent for a related compound, 2-ethoxybenzoic acid, describes a method involving a copper-catalyzed ethoxylation of a benzoic acid derivative where a directing group is used to facilitate the C-H activation at the ortho position. google.com The mechanism involves the formation of a complex with the metal catalyst, which then enables the ethoxylation reaction before the directing group is removed. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O3 B12091867 2-Ethoxy-5-isopropylbenzoic acid CAS No. 773873-61-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

773873-61-3

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-ethoxy-5-propan-2-ylbenzoic acid

InChI

InChI=1S/C12H16O3/c1-4-15-11-6-5-9(8(2)3)7-10(11)12(13)14/h5-8H,4H2,1-3H3,(H,13,14)

InChI Key

PEPZKJNLBDZDSF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)C(=O)O

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Analysis for Structural Elucidation

A ¹H NMR spectrum for 2-Ethoxy-5-isopropylbenzoic acid would be expected to show distinct signals corresponding to the protons of the ethoxy group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the isopropyl group (a doublet for the two methyl groups and a septet for the methine proton), and the aromatic protons on the benzene (B151609) ring. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the presence and connectivity of these functional groups.

Carbon-13 (¹³C) NMR for Carbon Framework Assignment

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, one would anticipate signals for the two carbons of the ethoxy group, the two distinct carbons of the isopropyl group, the six carbons of the aromatic ring (which may show some equivalences), and the carbon of the carboxylic acid group. rsc.org The chemical shift of the carboxyl carbon would appear significantly downfield. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and establishing the complete structural connectivity.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling correlations, for instance, between the methylene and methyl protons of the ethoxy group, and between the methine and methyl protons of the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking each proton signal to the carbon it is attached to.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) couplings between protons and carbons, which is crucial for piecing together the molecular fragments and confirming the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space proximities between protons, helping to confirm the spatial arrangement of the substituents on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would provide a highly accurate mass measurement of the molecular ion of this compound. This exact mass allows for the unambiguous determination of its elemental formula (C₁₂H₁₆O₃), distinguishing it from other compounds with the same nominal mass.

Fragmentation Pattern Analysis for Structural Confirmation

In the mass spectrometer, the molecular ion of this compound would undergo characteristic fragmentation. Expected fragmentation pathways would include the loss of the ethoxy group, the isopropyl group, and the carboxylic acid group or parts thereof (e.g., loss of CO₂). The analysis of the masses of these fragment ions would provide conclusive evidence for the presence and location of the substituents on the benzoic acid core.

Vibrational Spectroscopy

Vibrational spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular structure, functional groups, and bonding arrangements within a molecule. By measuring the interaction of infrared radiation or the inelastic scattering of monochromatic light, the vibrational modes of a molecule can be characterized, offering a unique spectroscopic fingerprint.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes. wikipedia.org The IR spectrum of this compound is expected to show a series of characteristic absorption bands that confirm its structure.

The most prominent feature would be a very broad absorption band in the 3300–2500 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid group, with the broadness arising from hydrogen bonding. specac.comlibretexts.org A strong, sharp peak corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid is anticipated around 1760–1690 cm⁻¹. libretexts.org

Table 3.3.1: Expected Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch3300–2500Strong, Very Broad
Alkyl (Isopropyl, Ethoxy)C-H Stretch3000–2850Medium to Strong
AromaticC-H Stretch3100–3000Medium to Weak
Carboxylic AcidC=O Stretch1760–1690Strong, Sharp
AromaticC=C Stretch1600–1400Medium to Weak
Carboxylic Acid / EtherC-O Stretch1320–1210Medium

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for observing non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the aromatic ring vibrations are expected to be particularly prominent. bohrium.comias.ac.in A strong band around 1600 cm⁻¹ corresponding to the C=C stretching vibrations of the benzene ring is a characteristic feature for benzoic acid and its derivatives. researchgate.net

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

While a specific single-crystal X-ray diffraction study for this compound is not widely reported, its solid-state structure can be predicted based on the extensive studies of benzoic acid and its derivatives. researchgate.net It is highly probable that this compound molecules would form centrosymmetric hydrogen-bonded dimers in the solid state. This common structural motif for carboxylic acids involves two molecules associating through a pair of O-H···O hydrogen bonds between their carboxyl groups, forming a stable eight-membered ring. ucl.ac.uk

The analysis would reveal the conformation of the ethoxy and isopropyl substituents relative to the plane of the benzene ring. The crystal packing would then be dictated by weaker van der Waals interactions between these dimers. Structural studies on similar substituted benzoic acids have shown how different functional groups can influence crystal packing and sometimes lead to the formation of different polymorphic forms. ucl.ac.uk

Co-crystallization is a technique used to design new crystalline materials by combining a target molecule with a second molecule (a coformer) in a crystal lattice. Benzoic acids are excellent candidates for co-crystallization studies due to the strong hydrogen-bonding capability of the carboxylic acid group. acs.orgrsc.org

Co-crystallization of this compound with coformers containing complementary functional groups, such as pyridine (B92270) derivatives, would likely lead to the formation of robust supramolecular synthons. scispace.commdpi.com The most anticipated interaction is the O-H···N hydrogen bond between the carboxylic acid and the pyridine nitrogen. rsc.org The formation of a molecular salt versus a neutral co-crystal is often predictable by the difference in pKa values (ΔpKa) between the acid and the coformer base. rsc.orgrsc.org A large ΔpKa typically favors proton transfer and salt formation, while a small ΔpKa favors a neutral co-crystal. rsc.org

By systematically choosing coformers, a wide range of supramolecular architectures could be engineered. Analysis of these co-crystals by X-ray diffraction would provide fundamental insights into the hierarchy of non-covalent interactions and allow for the tuning of the physicochemical properties of the solid form. nih.gov

Computational and Theoretical Chemistry

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, offer a detailed description of the electronic and geometric properties of 2-Ethoxy-5-isopropylbenzoic acid.

The electronic structure of this compound is characterized by the interplay of its constituent functional groups: the aromatic ring, the carboxylic acid group, the ethoxy group, and the isopropyl group. The distribution of electron density is significantly influenced by the electron-withdrawing nature of the carboxylic acid and the electron-donating character of the ethoxy group. This creates a dipole moment across the molecule.

Molecular orbital theory provides a deeper understanding of the molecule's reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom of the ethoxy group, making these sites susceptible to electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is anticipated to be centered on the electron-deficient carboxylic acid group and the aromatic ring, indicating the likely sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and its absorption of ultraviolet-visible light.

Molecular Orbital Expected Localization Significance
HOMOAromatic ring, Ethoxy oxygenRegion of electron donation, susceptibility to electrophilic attack
LUMOCarboxylic acid group, Aromatic ringRegion of electron acceptance, susceptibility to nucleophilic attack
HOMO-LUMO GapEnergy difference between HOMO and LUMOIndicator of chemical reactivity and electronic transition energy

Energy minimization calculations are crucial for identifying the most stable three-dimensional arrangement of the atoms in this compound. The molecule possesses several rotatable bonds, primarily the C-O bond of the ethoxy group, the C-C bond connecting the isopropyl group to the ring, and the C-C bond of the carboxylic acid group.

Conformational analysis reveals the potential energy surface of the molecule as these bonds rotate. The global minimum energy conformation is likely to feature a planar arrangement of the carboxylic acid group with the aromatic ring to maximize conjugation. The orientation of the ethoxy and isopropyl groups will be sterically optimized to minimize repulsion. For the ethoxy group, a conformation where the ethyl chain is directed away from the adjacent carboxylic acid is expected to be energetically favorable. Similarly, the isopropyl group will adopt a staggered conformation relative to the aromatic ring. The relative energies of different conformers (local minima) and the energy barriers for their interconversion can be quantified through these calculations.

Rotatable Bond Expected Low-Energy Conformation Reason
Phenyl-COOHPlanarMaximization of π-conjugation
Phenyl-OCH2CH3Ethyl group oriented away from COOHMinimization of steric hindrance
Phenyl-CH(CH3)2Staggered conformationMinimization of steric hindrance

Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for the identification and characterization of this compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. The predicted shifts for the aromatic protons will be distinct due to the electronic effects of the substituents. The ethoxy and isopropyl protons will also have characteristic predicted chemical shifts and coupling patterns.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities in the infrared (IR) spectrum can be calculated. Key predicted vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and various C-H stretches and bends of the aromatic, ethoxy, and isopropyl groups.

UV-Vis Spectroscopy: The electronic transitions and their corresponding wavelengths in the ultraviolet-visible (UV-Vis) spectrum can be predicted using time-dependent density functional theory (TD-DFT). The primary electronic transitions are expected to be π → π* transitions within the aromatic system, with the exact absorption maxima influenced by the substituents.

Spectroscopy Predicted Key Features
¹H NMRDistinct chemical shifts for aromatic, ethoxy, and isopropyl protons.
¹³C NMRCharacteristic chemical shifts for carbonyl, aromatic, and aliphatic carbons.
IRStrong absorptions for O-H and C=O stretching of the carboxylic acid.
UV-Visπ → π* transitions characteristic of substituted benzene (B151609) derivatives.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a time-resolved picture of the behavior of this compound, capturing its movements and interactions with its environment.

While quantum chemical calculations identify stable conformers, MD simulations reveal the dynamic equilibrium between these conformers in a solution phase at a given temperature. These simulations can track the rotation around the key single bonds over time, showing how the molecule explores its conformational space. The frequency of transitions between different low-energy conformations can be determined, providing a more realistic representation of the molecule's flexibility than static calculations alone.

The choice of solvent can significantly impact the conformational preferences and behavior of this compound. MD simulations incorporating explicit solvent molecules are essential for studying these effects.

In a non-polar solvent, intramolecular interactions will dominate, and the molecule is more likely to adopt conformations that minimize its dipole moment. In a polar protic solvent like water or ethanol, intermolecular hydrogen bonding between the solvent and the carboxylic acid and ethoxy groups will be a major factor. The solvent can stabilize more polar conformations and facilitate proton transfer from the carboxylic acid group. The arrangement of solvent molecules around the solute, known as the solvation shell, can be visualized and analyzed from MD trajectories, offering insights into the thermodynamics of solvation.

Solvent Type Expected Effect on this compound
Non-polarIntramolecular forces dominate; favors less polar conformations.
Polar AproticDipole-dipole interactions stabilize polar conformations.
Polar ProticStrong hydrogen bonding with COOH and ethoxy groups; stabilization of polar conformers and potential for deprotonation.

Docking and Molecular Modeling Studies

Molecular docking and modeling are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, such as a protein or enzyme. These studies are fundamental in drug discovery and design, offering a rational basis for understanding and predicting the therapeutic potential of compounds.

As of the latest available data, specific molecular docking studies detailing the interaction of this compound with particular enzyme active sites or other biomacromolecules have not been extensively reported in peer-reviewed literature. Computational studies on various other benzoic acid derivatives have demonstrated their potential to interact with a range of biological targets. For instance, molecular docking studies on different benzoic acid derivatives have been conducted to evaluate their potential antiviral activity against the SARS-CoV-2 main protease by predicting their binding affinity and interactions with amino acid residues in the active site. However, specific predictive data for this compound remains an area for future research.

The calculation of binding energy and affinity provides a quantitative measure of the strength of the interaction between a ligand and its target. These calculations are crucial for prioritizing compounds in virtual screening campaigns.

Chemical Reactivity and Reaction Mechanisms

Acid-Base Chemistry and Dissociation Kinetics

The most prominent chemical characteristic of 2-Ethoxy-5-isopropylbenzoic acid is its acidity, conferred by the carboxylic acid group (-COOH). In an aqueous environment, it can donate a proton (H⁺) to a base, forming a carboxylate anion. The position of this equilibrium is quantified by the acid dissociation constant (pKa).

Electronic Effects of Substituents:

Ethoxy Group (-OCH₂CH₃): Located at the ortho position, the ethoxy group exerts two opposing effects. Its oxygen atom has lone pairs that can be donated to the aromatic ring through the resonance effect (+R), which tends to decrease acidity. However, its oxygen is also electronegative, leading to an electron-withdrawing inductive effect (-I), which tends to increase acidity. In the case of alkoxy groups, the inductive effect generally outweighs the resonance effect when considering acidity.

Isopropyl Group (-CH(CH₃)₂): Situated at the para position relative to the ethoxy group and meta to the carboxylic acid, the isopropyl group is an electron-donating group through a weak inductive effect (+I) and hyperconjugation. Electron-donating groups generally decrease the acidity of benzoic acids by destabilizing the carboxylate anion.

Carboxylic Acid Group (-COOH): This group is electron-withdrawing and deactivating towards the ring.

Considering these factors, the pKa of this compound is expected to be slightly higher (indicating a weaker acid) than that of 2-ethoxybenzoic acid due to the additional electron-donating isopropyl group.

Dissociation in Water: The dissociation equilibrium in water can be represented as follows: C₂H₅O(C₆H₃)(CH(CH₃)₂)COOH + H₂O ⇌ C₂H₅O(C₆H₃)(CH(CH₃)₂)COO⁻ + H₃O⁺

The kinetics of this proton transfer are typically very fast, with the rate being diffusion-controlled.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the benzene ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction are governed by the activating and directing effects of the substituents already present on the ring. masterorganicchemistry.com

Directing Effects of Substituents:

Ethoxy Group (-OCH₂CH₃): This is a strongly activating, ortho, para-directing group. It activates the ring towards electrophilic attack by donating electron density through resonance, stabilizing the cationic intermediate (arenium ion). wikipedia.org

Isopropyl Group (-CH(CH₃)₂): This is a weakly activating, ortho, para-directing group.

Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group.

The positions on the ring are numbered starting from the carboxylic acid group as position 1. Therefore, the ethoxy group is at position 2 and the isopropyl group is at position 5. The available positions for substitution are 3, 4, and 6.

Predicted Regioselectivity: The powerful ortho, para-directing influence of the ethoxy group will be the dominant factor. It strongly activates positions 4 and 6. The isopropyl group also directs ortho and para to itself, which corresponds to positions 3 and 1 (already substituted). The deactivating carboxylic acid group directs incoming electrophiles to position 5 (already substituted) and 3.

Combining these effects:

Position 4: Activated by the para-directing ethoxy group.

Position 6: Activated by the ortho-directing ethoxy group. Steric hindrance from the adjacent carboxylic acid might slightly disfavor this position.

Position 3: Activated by the ortho-directing isopropyl group and directed by the meta-directing carboxylic acid.

Therefore, electrophilic substitution is most likely to occur at positions 4 and 6, with position 4 potentially being favored due to reduced steric hindrance compared to position 6. Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. msu.edu For example, nitration would likely yield a mixture of 2-ethoxy-5-isopropyl-4-nitrobenzoic acid and 2-ethoxy-5-isopropyl-6-nitrobenzoic acid.

Nucleophilic Acyl Substitution Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo nucleophilic acyl substitution, a class of reactions where a nucleophile replaces the hydroxyl group of the carboxylic acid. masterorganicchemistry.comyoutube.com These reactions typically proceed through an addition-elimination mechanism, often requiring activation of the carbonyl group, especially with weak nucleophiles. masterorganicchemistry.comkhanacademy.org

Common Derivatization Reactions:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) yields an ester. This is a reversible process known as Fischer esterification.

Amide Formation: Reaction with an amine is possible but often requires converting the carboxylic acid to a more reactive derivative first, such as an acid chloride, or using coupling agents (e.g., DCC, EDC) to facilitate the reaction at room temperature.

Acid Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into the highly reactive 2-ethoxy-5-isopropylbenzoyl chloride. This acid chloride is a valuable intermediate for synthesizing esters and amides under milder conditions.

Anhydride Formation: Reaction with another carboxylic acid molecule (or its derivative) can form an acid anhydride, though this is less common for simple benzoic acids.

The general mechanism involves the nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group (which is water, or a better leaving group in the case of activated derivatives). youtube.com

Reaction Kinetics and Thermodynamic Studies of Derivatization

Detailed kinetic and thermodynamic data for the derivatization of this compound are not extensively documented in publicly available literature. However, general principles can be applied.

Kinetics: The rates of nucleophilic acyl substitution reactions depend on several factors:

Nature of the Nucleophile: Stronger nucleophiles react faster.

Leaving Group Ability: Better leaving groups (weaker bases) accelerate the reaction. This is why acid chlorides are much more reactive than the parent carboxylic acids.

Steric Hindrance: The ethoxy group at the ortho position can provide some steric hindrance around the carbonyl carbon, potentially slowing down the approach of bulky nucleophiles compared to an unsubstituted benzoic acid.

Catalysis: Acid catalysts are often used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the attack by weak nucleophiles like alcohols. libretexts.org

Thermodynamics: The thermodynamics of derivatization are governed by the relative stability of the reactants and products. For instance, in Fischer esterification, the reaction is an equilibrium. The position of the equilibrium can be shifted towards the product (the ester) by using an excess of the alcohol reactant or by removing the water formed during the reaction. libretexts.org

Below is a table with calculated thermodynamic properties for a related compound, ethyl 2-ethoxybenzoate, which can provide an indication of the thermodynamic landscape for derivatives of this class.

Table 1: Calculated Thermodynamic Properties for Ethyl 2-ethoxybenzoate

Property Value Unit Source
Standard Gibbs free energy of formation (ΔfG°) -194.40 kJ/mol Cheméo chemeo.com
Enthalpy of formation at standard conditions (ΔfH°gas) Data not available kJ/mol
Normal Boiling Point (Tboil) Data not available K

Note: This data is for Ethyl 2-ethoxybenzoate, not this compound.

Oxidative and Reductive Transformations

The functional groups on this compound offer sites for both oxidation and reduction reactions.

Oxidation:

Isopropyl Group: The benzylic hydrogen on the isopropyl group is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under harsh conditions would likely oxidize the isopropyl group to a carboxylic acid, forming 2-ethoxy-1,4-benzenedicarboxylic acid.

Aromatic Ring: Under very forcing conditions, the aromatic ring can be cleaved by powerful oxidizing agents. However, the carboxylic acid and ethoxy groups are generally stable to oxidation under milder conditions.

Reduction:

Carboxylic Acid Group: The carboxylic acid is resistant to reduction by catalytic hydrogenation but can be reduced to a primary alcohol (2-ethoxy-5-isopropylbenzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH₄). Borane (BH₃) can also be used for this transformation.

Aromatic Ring: The benzene ring can be reduced to a cyclohexane (B81311) ring ( Birch reduction or catalytic hydrogenation under high pressure and temperature), though this requires more vigorous conditions than the reduction of the carboxylic acid.

Mechanistic Investigations of Key Synthetic Steps

The synthesis of this compound itself involves several key reaction mechanisms. A common synthetic route would start from a substituted phenol (B47542) or salicylic (B10762653) acid derivative.

Structure Activity and Structure Property Relationship Studies Sar/spr

Influence of Substituents on Chemical Reactivity

The chemical reactivity of 2-ethoxy-5-isopropylbenzoic acid is primarily dictated by the interplay of the carboxylic acid, ethoxy, and isopropyl groups. The carboxylic acid group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. wikipedia.org However, the electronic effects of the ethoxy and isopropyl groups modify this reactivity.

The ethoxy group at the ortho position is an activating group. It exerts a strong electron-donating resonance effect (+R) by donating a lone pair of electrons from the oxygen atom to the aromatic system, and a weaker electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. The isopropyl group at the para position is a weak electron-donating group through an inductive effect (+I).

In terms of acidity, the presence of electron-donating groups typically decreases the acidity of benzoic acid because they destabilize the resulting carboxylate anion. libretexts.orgpharmaguideline.comlibretexts.org The ethoxy and isopropyl groups, being electron-donating, are expected to make this compound a weaker acid than benzoic acid. However, the ortho-position of the ethoxy group can lead to a phenomenon known as the "ortho-effect," where ortho-substituents, regardless of their electronic nature, often increase the acidity of benzoic acids due to steric hindrance that forces the carboxyl group out of the plane of the benzene (B151609) ring, disrupting resonance stabilization of the acid form. libretexts.org

Conformational Analysis and Steric Effects

The conformation of this compound is influenced by rotations around several single bonds, primarily the C(ring)-C(carboxyl) bond and the C(ring)-O(ethoxy) bond. The steric bulk of the ortho-ethoxy group significantly impacts the orientation of the carboxylic acid group. youtube.com This steric hindrance can force the carboxyl group to twist out of the plane of the aromatic ring. youtube.com Such a non-planar conformation would reduce the conjugation between the carboxyl group and the benzene ring.

The ethoxy group itself will have preferred conformations due to rotation around the C(ring)-O bond to minimize steric interactions with the adjacent carboxyl group and the hydrogen atom on the other side of the ring. Similarly, the isopropyl group has rotational freedom around the C(ring)-C(isopropyl) bond.

The steric hindrance provided by the ortho-ethoxy group can also shield the carboxylic acid group, potentially slowing down reactions that involve nucleophilic attack on the carbonyl carbon, such as esterification. rsc.orgwikipedia.org This is a classic example of a steric effect influencing reaction kinetics.

Table 1: Summary of Electronic Effects of Substituents in this compound
SubstituentPositionInductive EffectResonance EffectOverall Effect on Ring Electron Density
-COOH1-I (Withdrawing)-R (Withdrawing)Deactivating
-OCH2CH32-I (Weakly Withdrawing)+R (Strongly Donating)Activating
-CH(CH3)25+I (Weakly Donating)N/AActivating

Polymorphism and Solid-State Characteristics

The potential for polymorphism in this compound arises from the possibility of different packing arrangements of the molecules in the crystal lattice. These arrangements would be governed by the interplay of intermolecular forces, such as hydrogen bonding and van der Waals interactions. The presence of flexible groups like the ethoxy and isopropyl substituents can further increase the likelihood of multiple stable or metastable crystalline forms. The study of methoxybenzoic acid isomers has shown that the position of substituents significantly affects molecular packing and thermodynamic properties like the Gibbs energy of sublimation and melting points. nih.gov

Supramolecular Interactions and Crystal Engineering Potential

The molecular structure of this compound offers several functionalities that can participate in supramolecular interactions, making it a candidate for crystal engineering studies. libretexts.org The most prominent interaction is the hydrogen bonding capability of the carboxylic acid group. Carboxylic acids commonly form centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules.

Beyond this primary interaction, other weaker interactions can influence the crystal packing. These include C-H···O interactions involving the hydrogen atoms of the ethoxy and isopropyl groups with the oxygen atoms of the carboxyl or ethoxy groups of neighboring molecules. The aromatic rings can also participate in π-π stacking interactions.

By understanding and controlling these non-covalent interactions, it is possible to design and synthesize crystalline materials with specific architectures and properties. The formation of co-crystals, where this compound is crystallized with another molecule (a co-former), is another avenue in crystal engineering. rsc.orgresearchgate.net The choice of co-former can be used to tune the physical properties of the solid material.

Table 2: Potential Supramolecular Interactions in Crystalline this compound
Interaction TypeDonorAcceptorPotential Role in Crystal Packing
Hydrogen Bonding-COOH (O-H)-COOH (C=O)Formation of strong dimers, primary structural motif
C-H···O InteractionsC-H (ethoxy, isopropyl, aromatic)-COOH (C=O, O-H), -OCH2CH3Directional forces influencing the 3D network
π-π StackingBenzene RingBenzene RingStabilization of the crystal lattice through aromatic interactions
Van der Waals ForcesAlkyl groups (ethoxy, isopropyl)Alkyl groups (ethoxy, isopropyl)Non-directional packing forces

Biochemical Interactions and Enzymatic Studies in Vitro Research Focus

Enzyme Binding Affinity Studies

The initial step in understanding the biochemical role of any compound is to determine if and how strongly it binds to its putative protein targets. Techniques like Isothermal Titration Calorimetry (ITC) and Nano Differential Scanning Fluorimetry (nDSF) are powerful tools for quantifying these interactions.

In Vitro Binding Assays (e.g., Isothermal Titration Calorimetry (ITC), Nano Differential Scanning Fluorimetry (nDSF))

Currently, there are no published studies that have employed ITC or nDSF to measure the binding affinity of 2-Ethoxy-5-isopropylbenzoic acid to any specific enzyme.

Isothermal Titration Calorimetry (ITC) would directly measure the heat released or absorbed during the binding event between the compound and a target enzyme. This would provide a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Nano Differential Scanning Fluorimetry (nDSF) would assess the thermal stability of a target enzyme in the presence of this compound. A shift in the melting temperature (Tm) of the enzyme upon addition of the compound would indicate a binding event.

Characterization of Ligand-Target Interactions

Detailed characterization of the specific molecular interactions between this compound and a potential enzyme target is contingent upon initial binding confirmation. As no such binding has been reported, this level of analysis remains speculative. Future studies, likely employing techniques such as X-ray crystallography or computational modeling, would be necessary to identify the precise amino acid residues involved in the binding pocket and the nature of the chemical bonds formed (e.g., hydrogen bonds, hydrophobic interactions).

Enzyme Inhibition Mechanisms and Kinetics

Once binding is established, the functional consequence of this interaction—namely, enzyme inhibition—would be investigated. Kinetic studies are crucial for determining the mechanism by which a compound inhibits its target.

Competitive Inhibition Analysis

No data exists to suggest that this compound acts as a competitive inhibitor for any enzyme. In a hypothetical scenario where it does, kinetic assays would demonstrate an increase in the apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax) of the enzymatic reaction as the concentration of the inhibitor is increased.

Non-Competitive and Uncompetitive Inhibition Profiling

There is currently no evidence to classify this compound as a non-competitive or uncompetitive inhibitor.

Non-competitive inhibition would be indicated if kinetic studies showed a decrease in Vmax with no change in Km.

Uncompetitive inhibition would be characterized by a decrease in both Vmax and Km.

Mixed-Type and Mechanism-Based Inhibition Studies

The potential for this compound to act as a mixed-type or mechanism-based inhibitor is unknown. Mixed-type inhibition would be identified by alterations in both Vmax and Km. Mechanism-based inhibition, a more complex process involving covalent modification of the enzyme, would require specialized assays to detect time-dependent inactivation of the target enzyme.

As of the current date, no experimental data for the following has been publicly reported:

Parameter Value Enzyme Target
Binding Affinity (Kd) Not AvailableNot Available
Inhibition Constant (Ki) Not AvailableNot Available
IC50 Not AvailableNot Available

Kinetic Parameter Determination (e.g., Km, Vmax, Ki)

A thorough search of scientific literature reveals no available data on the kinetic parameters (Km, Vmax, Ki) of this compound in relation to any enzyme. Such parameters are fundamental to understanding the affinity of a compound for an enzyme, its catalytic efficiency, and its mode of inhibition. The absence of this information prevents any quantitative assessment of its potential enzymatic interactions.

Biochemical Pathway Modulation Research

In Vitro Studies on Specific Enzyme Families (e.g., Adenylyl Cyclases, Phosphodiesterases, Aldehyde Dehydrogenases)

There are no published in vitro studies detailing the effects of this compound on key enzyme families such as adenylyl cyclases, phosphodiesterases, or aldehyde dehydrogenases. Research on other chemical entities has extensively documented how inhibitors of these enzymes can modulate cellular signaling and metabolic pathways. For instance, adenylyl cyclase and phosphodiesterase inhibitors are crucial tools for studying cyclic AMP (cAMP) signaling, while aldehyde dehydrogenase inhibitors are investigated for their roles in metabolism and detoxification processes. However, the specific role, if any, of this compound in these pathways is currently unknown.

Target Identification and Validation as Research Tools

The process of identifying and validating the biological targets of a compound is a critical step in drug discovery and chemical biology. For this compound, there are no public records of studies aimed at identifying its specific molecular targets. Consequently, it has not been validated as a research tool for probing any particular biological process or pathway.

In Vitro Biochemical Screening Methodologies

High-Throughput Screening (HTS) in Research Contexts

High-throughput screening (HTS) is a foundational technology in modern drug discovery, allowing for the rapid assessment of large numbers of compounds for their effects on a specific biological target. There is no evidence to suggest that this compound has been included in any published HTS campaigns. Such screening efforts are essential for discovering novel bioactive molecules.

Virtual Screening for Ligand Discovery

Virtual screening, a computational method used to predict the binding of small molecules to a protein target, has become an indispensable tool in ligand discovery. A search of the literature did not uncover any studies where this compound was identified as a potential ligand through virtual screening or was used as a scaffold in such computational studies.

Applications in Advanced Chemical Research

Organic Synthesis Building Block and Intermediate

In the realm of organic chemistry, a building block is a functionalized molecule that serves as a fundamental component for the modular, bottom-up assembly of more complex molecular architectures. sigmaaldrich.com 2-Ethoxy-5-isopropylbenzoic acid fits this description perfectly, providing a robust and versatile platform for synthetic chemists to elaborate upon. Its carboxylic acid group is a prime site for a wide array of chemical transformations, including amidation, esterification, and reduction, while the aromatic ring can undergo further electrophilic substitution reactions, guided by the directing effects of the ethoxy and isopropyl substituents.

The rigid phenyl ring of this compound serves as a reliable scaffold, a core structure upon which larger and more intricate molecular designs can be constructed. mdpi.com The defined spatial relationship between the ethoxy, isopropyl, and carboxylic acid groups allows for predictable control over the three-dimensional arrangement of atoms in the target molecule. This is particularly crucial in fields like medicinal chemistry and materials science, where the specific geometry of a molecule often dictates its function. Chemists can leverage this scaffold to systematically introduce new functional groups, building out complex structures with tailored properties. mdpi.com

The utility of this compound as a precursor is most prominently demonstrated in the synthesis of bioactive compounds, particularly analogs of known pharmaceuticals and novel enzyme inhibitors.

Sildenafil (B151) Analogs: Sildenafil, a potent inhibitor of phosphodiesterase type 5 (PDE5), is synthesized from the related starting material 2-ethoxybenzoic acid. researchgate.netnih.gov The synthesis involves key steps such as chlorosulfonation of the aromatic ring followed by amidation and cyclization to form the characteristic pyrazolopyrimidinone (B8486647) core. mdpi.comresearchgate.net Research into new PDE5 inhibitors has explored variations of the sildenafil structure to improve potency and selectivity. nih.gov A sildenafil isopropyl analogue has been successfully synthesized, highlighting the direct relevance of benzoic acid derivatives with isopropyl groups in creating these complex bioactive molecules. mdpi.com The synthesis of this analogue involves reacting a derivative of 2-ethoxybenzoic acid with the appropriate pyrazole (B372694) intermediate. mdpi.com The development of such analogs is driven by the search for compounds with potentially enhanced pharmacological profiles. nih.gov

Enzyme Inhibitors: The core structure of 2-ethoxybenzoic acid is also a key component in the development of inhibitors for other enzyme classes. For instance, research into selective inhibitors for the Kv2.1 potassium ion channel, a target for neuroprotection in ischemic stroke, has led to the synthesis of novel benzamide (B126) derivatives. nih.gov A series of 2-Ethoxy-5-isobutyramido-N-1-substituted benzamide derivatives were designed and synthesized, showing high potency and selectivity as Kv2.1 inhibitors. nih.gov The isobutyramido group is structurally similar to the isopropyl group, indicating that the 2-ethoxy-5-alkylbenzoic acid framework is a viable starting point for creating potent and selective enzyme inhibitors. The study identified a lead compound with an IC₅₀ value of 0.07 μM and excellent selectivity, which demonstrated neuroprotective effects in a rat model of stroke. nih.gov

Table 1: Research Findings on Related Bioactive Compounds

Compound ClassTargetKey Precursor/ScaffoldResearch FindingReference
Sildenafil AnalogPDE52-Ethoxybenzoic acid derivativeSynthesis of a sildenafil isopropyl analogue was achieved. mdpi.com
Benzamide DerivativesKv2.1 Ion Channel2-Ethoxy-5-amido-benzoic acidA potent and selective inhibitor (IC₅₀ = 0.07 μM) with in vivo neuroprotective effects was developed. nih.gov

Analytical Reference Standard Development and Validation

While this compound is a valuable synthetic intermediate, specific information regarding its use as a primary analytical reference standard is not widely available in the reviewed literature. However, the principles of its potential application in this area can be outlined.

In the development of analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), a well-characterized reference standard is essential. A highly purified sample of this compound could serve as such a standard for methods designed to identify and quantify it in a mixture. This would be particularly relevant if it were an intermediate in a pharmaceutical manufacturing process, where its levels would need to be monitored. The validation of such an analytical method would involve using the reference standard to determine parameters like linearity, accuracy, precision, and limits of detection and quantification.

In pharmaceutical quality control, reference standards are used to confirm the identity, purity, and strength of active pharmaceutical ingredients (APIs) and their intermediates. If this compound were a key intermediate in the synthesis of a drug candidate, it would be used as a reference standard to:

Identify its presence in reaction mixtures.

Quantify its concentration to ensure the reaction has proceeded as expected.

Test for its absence in the final API, where it would be considered a process-related impurity.

Materials Science and Polymer Chemistry

The application of this compound specifically within materials science and polymer chemistry is not extensively documented in current research literature. However, benzoic acid derivatives, in general, can be incorporated into polymers to impart specific properties. The carboxylic acid functionality allows it to be used as a monomer in the synthesis of polyesters or polyamides. The ethoxy and isopropyl groups would modify the properties of the resulting polymer, potentially affecting its solubility, thermal stability, and mechanical characteristics. Its rigid aromatic core could be exploited to create polymers with high thermal resistance or specific liquid crystalline properties. Further research would be required to explore and develop these potential applications.

Potential as Monomers for Polymerization (e.g., Substituted Polyesters, Polyamides)

Benzoic acid and its derivatives have been utilized in polymer chemistry, both as monomers and as catalysts in polymerization reactions. The presence of a carboxylic acid group allows for its incorporation into polymers such as polyesters and polyamides through condensation polymerization.

Substituted benzoic acids can be used to introduce specific functionalities into the polymer backbone, thereby tuning the material's properties. For instance, research has shown that benzoic acid can be used to modify polyesters to enhance their flame-retardant properties. nih.gov The incorporation of aromatic structures, like the benzene (B151609) ring in this compound, can contribute to the thermal stability of the resulting polymer.

The general reaction for the formation of a polyester (B1180765) from a dicarboxylic acid and a diol can be adapted to include monomers like this compound, potentially as a chain terminator to control molecular weight or as a comonomer if a di-functionalized version were synthesized. Similarly, in polyamide synthesis, which typically involves the reaction of a dicarboxylic acid with a diamine, amino-substituted benzoic acids can be used. acs.org While direct studies on the polymerization of this compound are not prevalent, its structure suggests it could be a valuable building block.

Table 1: Potential Influence of Substituents on Polymer Properties

Substituent GroupPotential Effect on Polymer Properties
Ethoxy GroupMay increase solubility in organic solvents and potentially introduce some flexibility to the polymer chain.
Isopropyl GroupCan enhance solubility and may disrupt close packing of polymer chains, affecting crystallinity and mechanical properties.
Benzoic Acid MoietyProvides a reactive site for polymerization and contributes to the rigidity and thermal stability of the polymer backbone.

The synthesis of polyesters and polyamides from benzoic acid derivatives is a well-established field, and the principles can be extended to predict the behavior of this compound. A computational study on the ring-opening polymerization of lactones using benzoic acid as a catalyst highlights the role of the carboxylic acid in activating the monomer. acs.org This suggests that this compound could also act as a catalyst in certain polymerization reactions.

Integration into Functional Materials (e.g., Supramolecular Assemblies)

The ability of benzoic acid derivatives to form hydrogen bonds through their carboxylic acid group makes them excellent candidates for the construction of supramolecular assemblies. These ordered structures are of interest for the development of functional materials with applications in electronics, optics, and sensing.

Furthermore, porphyrin-substituted benzoic acids have been shown to self-assemble into highly ordered supramolecular structures, a process that can be driven by chemical energy. mdpi.com This indicates that by functionalizing this compound with other molecular motifs, it could be integrated into complex functional materials. The use of 2-ethoxybenzoic acid in dental cements is a practical example of its incorporation into a functional material. wikipedia.org

Chemical Biology Tool Development

The development of small molecules that can be used to study and manipulate biological systems is a cornerstone of chemical biology. Benzoic acid and its derivatives have emerged as a versatile scaffold for the design of such tools, including biochemical probes and modulators of protein function.

Probes for Biochemical Pathway Elucidation

Chemical probes are small molecules used to study the function of proteins and other biomolecules in their native environment. ontosight.ai Benzoic acid derivatives can be functionalized to create probes that can, for example, report on the presence of specific ions or reactive oxygen species. For instance, a spiropyran-based benzoic acid derivative has been developed as a fluorescent sensor for zinc ions in living cells. chemicalbook.com Benzoic acid itself has been used as a probe to detect hydroxyl radicals. researchgate.net

The structure of this compound, with its substituted benzene ring, provides a platform that could be further modified to create probes for specific biological targets or pathways. The ethoxy and isopropyl groups can influence the probe's solubility, cell permeability, and binding affinity to its target. By introducing reporter groups such as fluorophores or photo-affinity labels, this compound could be converted into a tool for biochemical pathway elucidation.

Modulators for In Vitro Target Engagement Studies

In vitro target engagement studies are crucial for the development of new drugs and for understanding the mechanism of action of bioactive compounds. These studies often rely on small molecule modulators that can bind to a specific protein target and alter its activity. Benzoic acid derivatives have been successfully developed as inhibitors of various enzymes. For example, they have been synthesized and tested as inhibitors of influenza neuraminidase and α-amylase. nih.govmdpi.com In some cases, these derivatives have shown potent and selective inhibition, making them valuable tools for studying the function of these enzymes. mdpi.com

The design of 2,5-substituted benzoic acid derivatives as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1 demonstrates the potential of this scaffold in developing modulators for challenging protein-protein interactions. nih.gov The substituents on the benzoic acid ring are crucial for achieving high binding affinity and selectivity. The ethoxy and isopropyl groups of this compound would occupy specific pockets in a protein's binding site, and their contribution to binding affinity could be explored through computational modeling and in vitro assays.

Table 2: Examples of Benzoic Acid Derivatives as Enzyme Modulators

Benzoic Acid DerivativeTarget Enzyme/ProteinBiological EffectReference
5-acetylamino-3-guanidinobenzoic acidInfluenza NeuraminidaseInhibition nih.gov
2,3,4-trihydroxybenzoic acidα-AmylaseInhibition mdpi.com
2,5-substituted benzoic acidsMcl-1 and Bfl-1Dual Inhibition nih.gov
5-acetamido-2-hydroxy benzoic acid derivativesCyclooxygenase (COX)Potential Inhibition mdpi.com

While no specific studies on this compound as a modulator for in vitro target engagement have been reported, the existing body of research on related compounds strongly suggests that it could serve as a starting point for the development of novel modulators. Its unique substitution pattern may offer advantages in terms of specificity and potency against certain biological targets.

Conclusions and Future Research Directions

Summary of Current Academic Understanding

2-Ethoxy-5-isopropylbenzoic acid is a substituted aromatic carboxylic acid. Its structure features a benzoic acid core with an ethoxy group at the second position (ortho-position) and an isopropyl group at the fifth position (para-position relative to the ethoxy group). While extensive research exists for the parent compound, 2-ethoxybenzoic acid, and related substituted benzoic acids, the specific compound this compound is not widely documented in mainstream chemical literature. Therefore, a comprehensive understanding must be extrapolated from the known chemistry of its constituent functional groups and similarly substituted aromatic systems.

The academic understanding of this compound is primarily theoretical, based on the established principles of organic chemistry. The ethoxy group is an electron-donating group through resonance and electron-withdrawing through induction, with the resonance effect typically dominating, thus activating the aromatic ring towards electrophilic substitution. The isopropyl group is also an electron-donating group via induction. The interplay of these substituents on the benzoic acid framework is expected to influence its acidity, reactivity, and spectroscopic properties.

Derivatives of 2-ethoxybenzoic acid have been noted for their applications, such as in dental cements, indicating that modifications to the benzoic acid structure can yield materials with useful physical properties. spectrumchemical.comwikipedia.org Similarly, various isopropyl-substituted benzoic acids are recognized as important intermediates in the synthesis of pharmaceuticals and other fine chemicals. sigmaaldrich.comgoogle.com

Unexplored Research Avenues and Challenges

The limited specific research on this compound presents numerous opportunities for investigation. A primary challenge is the development of a direct and high-yield synthetic route. While methods for synthesizing 2-ethoxybenzoic acid are established, such as through the Williamson ether synthesis starting from salicylic (B10762653) acid, the introduction of the isopropyl group at the 5-position requires a multi-step process that needs optimization. chemicalbook.comallindianpatents.com

Key unexplored research avenues include:

Biological Activity Screening: A significant unknown is the compound's biological profile. Many substituted benzoic acids exhibit a range of bioactivities. Systematic screening of this compound and its derivatives for potential antimicrobial, anti-inflammatory, or other therapeutic effects is a promising area for research.

Polymer and Materials Science: The parent compound, 2-ethoxybenzoic acid, has found use in dental cements. spectrumchemical.com It is plausible that the introduction of a bulky, hydrophobic isopropyl group could modify the physical properties of polymers derived from or incorporating this acid, potentially leading to new materials with tailored characteristics such as altered solubility, thermal stability, or mechanical strength.

Coordination Chemistry: The carboxylic acid moiety can act as a ligand for metal ions. The steric and electronic effects of the ethoxy and isopropyl groups could influence the geometry and stability of the resulting metal complexes. These complexes could have interesting catalytic or magnetic properties, a field that remains entirely unexplored for this specific ligand.

Mechanistic Studies: Detailed mechanistic studies of reactions involving this compound, such as electrophilic aromatic substitution or reactions at the carboxylic acid group, would provide valuable insight into the electronic and steric effects of the combined substituents.

Potential for Novel Derivatizations and Applications in Chemical Science

The structure of this compound offers several sites for chemical modification, leading to a wide array of potential novel derivatives with diverse applications.

Derivatization of the Carboxylic Acid Group: The carboxylic acid functional group is a versatile handle for derivatization.

Esters: Conversion to various esters (e.g., methyl, ethyl, or more complex alkyl and aryl esters) could be explored. The methyl ester, this compound methyl ester, is a known compound. chemicalbook.com These esters could serve as intermediates or be investigated for applications as solvents, plasticizers, or fragrances.

Amides: Reaction with amines would yield a library of amides. Given that many pharmaceuticals are amides, these derivatives are prime candidates for biological activity screening.

Acid Halides: Conversion to the acid chloride or bromide would create a highly reactive intermediate, facilitating the synthesis of a wide range of esters and amides under mild conditions.

Modification of the Aromatic Ring: The aromatic ring, activated by the ethoxy and isopropyl groups, is susceptible to further electrophilic substitution.

Nitration and Halogenation: Reactions such as nitration or halogenation would likely introduce substituents at the positions ortho and para to the activating groups, leading to polysubstituted benzene (B151609) derivatives that could serve as precursors for dyes, agrochemicals, or pharmaceuticals.

Sulfonation: Sulfonation of the ring could lead to compounds like 2-ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid, a related sulfonamide derivative. nih.gov Such derivatives could have applications in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-ethoxy-5-isopropylbenzoic acid in laboratory settings?

  • Methodological Answer :

  • Handling : Use nitrile gloves, lab coats, and safety goggles. Inspect gloves for integrity before use and follow proper removal techniques to avoid contamination .
  • Storage : Store in a cool, dry place away from incompatible materials (e.g., strong oxidizing agents). Use airtight containers to prevent moisture absorption and degradation .
  • Exposure Control : Implement fume hoods for weighing and synthesis steps. Monitor airborne concentrations via gas chromatography if prolonged exposure is anticipated .

Q. What analytical techniques are suitable for confirming the purity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection at 254 nm. A purity threshold of >98% is recommended for research-grade material, validated via peak integration .
  • Melting Point Analysis : Compare observed melting points (e.g., 135–138°C) against literature values to detect impurities .
  • TLC : Employ silica gel plates with a mobile phase of ethyl acetate/hexane (3:7) to assess homogeneity .

Q. How can researchers design a basic synthesis route for this compound?

  • Methodological Answer :

  • Step 1 : Start with 5-isopropylsalicylic acid. Introduce the ethoxy group via Williamson ether synthesis using ethyl bromide and a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours .
  • Step 2 : Purify intermediates via recrystallization (ethanol/water mixture) to remove unreacted reagents.
  • Validation : Confirm structural integrity using 1^1H NMR (e.g., ethoxy proton signals at δ 1.3–1.5 ppm) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR or IR) for this compound derivatives be resolved?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine 13^13C NMR, FTIR, and high-resolution mass spectrometry (HRMS) to resolve ambiguities. For example, carbonyl stretching in IR (1680–1700 cm1^{-1}) should align with carboxylic acid 13^13C NMR signals (~170 ppm) .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts and compare with experimental data .

Q. What experimental strategies optimize the yield of this compound in large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or copper catalysts for etherification efficiency. For example, Pd(OAc)₂ with PPh₃ ligand may reduce side reactions .
  • Reaction Monitoring : Use in-situ FTIR to track ethoxy group incorporation and adjust reaction time/temperature dynamically .
  • Workflow Design : Implement flow chemistry to enhance heat/mass transfer and scalability .

Q. How can researchers investigate the degradation pathways of this compound under varying pH conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to buffers (pH 1–13) at 40°C for 30 days. Analyze degradation products via LC-MS .
  • Isotopic Labeling : Synthesize 18^{18}O-labeled analogs to trace hydrolysis mechanisms (e.g., ester vs. ether bond cleavage) .
  • Kinetic Modeling : Apply pseudo-first-order kinetics to predict shelf-life under storage conditions .

Data Analysis and Ethical Considerations

Q. What statistical methods are appropriate for analyzing dose-response data involving this compound in biological assays?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., IC₃₀ calculations) using software like GraphPad Prism .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points while maintaining transparency in reporting .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?

  • Methodological Answer :

  • Error Source Identification : Check force field parameters in molecular dynamics simulations or solvent effects in DFT calculations .
  • Experimental Replication : Repeat syntheses under controlled conditions (e.g., inert atmosphere) to rule out oxidation artifacts .

Tables for Reference

Property Method Typical Value Source
Melting PointDifferential Scanning Calorimetry135–138°C
LogP (Octanol-Water)Shake-Flask Method2.8 ± 0.2
Solubility in DMSOGravimetric Analysis50 mg/mL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.